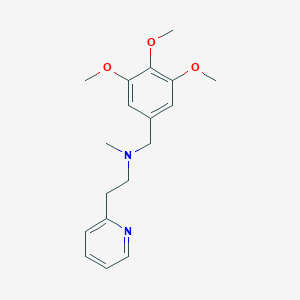

![molecular formula C19H23FN2O2S B247339 N-benzyl-1-[(4-fluorophenyl)sulfonyl]-N-methyl-4-piperidinamine](/img/structure/B247339.png)

N-benzyl-1-[(4-fluorophenyl)sulfonyl]-N-methyl-4-piperidinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzyl-1-[(4-fluorophenyl)sulfonyl]-N-methyl-4-piperidinamine, also known as FUB-PB-22, is a synthetic cannabinoid that belongs to the family of indole-3-carboxamides. It was first synthesized in 2012 by Pfizer, and it has been used for scientific research purposes.

Mecanismo De Acción

N-benzyl-1-[(4-fluorophenyl)sulfonyl]-N-methyl-4-piperidinamine acts as a partial agonist of the CB1 and CB2 receptors, which means that it can bind to these receptors and activate them to a certain extent, but not fully. This leads to a range of physiological and biochemical effects, including the modulation of neurotransmitter release, the inhibition of adenylate cyclase activity, and the activation of mitogen-activated protein kinase pathways.

Biochemical and Physiological Effects:

N-benzyl-1-[(4-fluorophenyl)sulfonyl]-N-methyl-4-piperidinamine has been found to have a range of biochemical and physiological effects, including the modulation of pain perception, the regulation of appetite and metabolism, the modulation of immune function, and the regulation of cardiovascular function. These effects are mediated by the activation of the CB1 and CB2 receptors, which are present in various tissues and organs throughout the body.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-benzyl-1-[(4-fluorophenyl)sulfonyl]-N-methyl-4-piperidinamine has several advantages for lab experiments, including its high affinity and selectivity for the CB1 and CB2 receptors, its ability to modulate a range of physiological and biochemical processes, and its relatively low toxicity compared to other synthetic cannabinoids. However, it also has some limitations, including its limited solubility in water, its potential for off-target effects, and its lack of clinical data.

Direcciones Futuras

There are several future directions for research on N-benzyl-1-[(4-fluorophenyl)sulfonyl]-N-methyl-4-piperidinamine, including the development of more selective and potent synthetic cannabinoids, the investigation of the long-term effects of cannabinoid receptor activation, and the exploration of the potential therapeutic applications of these compounds. Additionally, there is a need for further research on the safety and toxicity of these compounds, particularly in the context of human use.

Métodos De Síntesis

N-benzyl-1-[(4-fluorophenyl)sulfonyl]-N-methyl-4-piperidinamine can be synthesized using different methods, but the most common one involves the reaction between 4-fluorobenzoyl chloride and N-benzyl-N-methylpiperidin-4-amine in the presence of a base such as triethylamine. The resulting product is then treated with sulfuryl chloride to form the sulfonyl chloride derivative, which is then reacted with ammonia to form N-benzyl-1-[(4-fluorophenyl)sulfonyl]-N-methyl-4-piperidinamine.

Aplicaciones Científicas De Investigación

N-benzyl-1-[(4-fluorophenyl)sulfonyl]-N-methyl-4-piperidinamine has been used for scientific research purposes, particularly in the field of cannabinoid receptor pharmacology. It has been found to have high affinity and selectivity for the CB1 and CB2 receptors, which are the two main cannabinoid receptors in the human body. This makes it a useful tool for studying the physiological and biochemical effects of cannabinoid receptor activation.

Propiedades

Nombre del producto |

N-benzyl-1-[(4-fluorophenyl)sulfonyl]-N-methyl-4-piperidinamine |

|---|---|

Fórmula molecular |

C19H23FN2O2S |

Peso molecular |

362.5 g/mol |

Nombre IUPAC |

N-benzyl-1-(4-fluorophenyl)sulfonyl-N-methylpiperidin-4-amine |

InChI |

InChI=1S/C19H23FN2O2S/c1-21(15-16-5-3-2-4-6-16)18-11-13-22(14-12-18)25(23,24)19-9-7-17(20)8-10-19/h2-10,18H,11-15H2,1H3 |

Clave InChI |

VFWDQWJYSIMHAJ-UHFFFAOYSA-N |

SMILES |

CN(CC1=CC=CC=C1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |

SMILES canónico |

CN(CC1=CC=CC=C1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B247256.png)

![(3-chlorophenyl)[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B247260.png)

![1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247261.png)

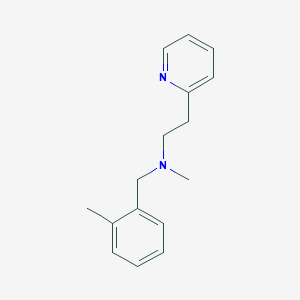

![N-methyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine](/img/structure/B247272.png)

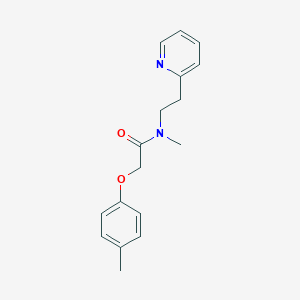

![N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide](/img/structure/B247278.png)

![N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide](/img/structure/B247282.png)

![3-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247287.png)

![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide](/img/structure/B247289.png)

![4-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247291.png)

![N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247292.png)

![2-(4-Chloro-phenoxy)-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B247294.png)